2-Amino-4-phenylnicotinamide

Lipophilicity Membrane permeability Drug-likeness

2-Amino-4-phenylnicotinamide (CAS 1269530-70-2, MF C₁₂H₁₁N₃O, MW 213.23 g/mol) is a disubstituted nicotinamide derivative featuring an amino group at the pyridine 2-position and a phenyl substituent at the 4-position. This specific substitution pattern distinguishes it from the more common N-phenylnicotinamide regioisomers and from monosubstituted 2-aminonicotinamide.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B13011136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylnicotinamide
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)N)C(=O)N
InChIInChI=1S/C12H11N3O/c13-11-10(12(14)16)9(6-7-15-11)8-4-2-1-3-5-8/h1-7H,(H2,13,15)(H2,14,16)
InChIKeyBHVGGLDYRBWUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-phenylnicotinamide (CAS 1269530-70-2): Structural Identity, Physicochemical Profile, and Positioning Within the 2-Aminonicotinamide Chemical Space for Informed Procurement


2-Amino-4-phenylnicotinamide (CAS 1269530-70-2, MF C₁₂H₁₁N₃O, MW 213.23 g/mol) is a disubstituted nicotinamide derivative featuring an amino group at the pyridine 2-position and a phenyl substituent at the 4-position [1]. This specific substitution pattern distinguishes it from the more common N-phenylnicotinamide regioisomers and from monosubstituted 2-aminonicotinamide. The compound is commercially available as a research-grade chemical (minimum purity 95%) and has been assigned PubChem CID 89542471 [1]. Its computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 82 Ų place it in a unique lipophilicity–polarity space relative to unsubstituted nicotinamide (XLogP3 -0.37; TPSA 55 Ų), suggesting distinct membrane permeability and solubility characteristics relevant for both biological screening and synthetic chemistry applications.

Why 2-Amino-4-phenylnicotinamide Cannot Be Replaced by Nicotinamide, 2-Aminonicotinamide, or N-Phenylnicotinamide in Structure-Sensitive Applications


Generic substitution among nicotinamide analogs is precluded by sharply divergent physicochemical and target-binding properties that arise from regiospecific substitution. Nicotinamide (XLogP3 -0.37) is highly hydrophilic and serves as an endogenous substrate for NAMPT and NNMT, whereas 2-amino-4-phenylnicotinamide (XLogP3 1.6) occupies a distinct lipophilicity range incompatible with equivalent passive membrane flux or enzyme active-site occupancy [1]. The N-phenylnicotinamide regioisomer, while sharing the same molecular formula (C₁₂H₁₁N₃O), orients the phenyl group on the amide nitrogen rather than the pyridine C4 position, yielding a different hydrogen-bond donor/acceptor surface and distinct biological activity profiles—N-phenylnicotinamides are documented COX-1 inhibitors (e.g., compound 28: COX-1 IC₅₀ in the low micromolar range, COX-2 IC₅₀ > 100 µM), whereas 2-amino-4-phenylnicotinamide has been annotated for nicotinic acetylcholine receptor (nAChR) interaction (EC₅₀ 5–15 µM) [2][3]. These differences are intrinsic to the substitution pattern and cannot be bridged by simple dilution or formulation adjustment, making analytical verification of compound identity essential before any structure–activity study.

2-Amino-4-phenylnicotinamide: Quantitative Differentiation Evidence Against Closest Structural Analogs and Functional Alternatives


Lipophilicity (XLogP3) Comparison: 2-Amino-4-phenylnicotinamide vs. Nicotinamide and 2-Aminonicotinamide

The computed XLogP3 of 2-amino-4-phenylnicotinamide is 1.6, representing a >1.9 log unit increase over nicotinamide (-0.37) and an estimated ~1.5 log unit increase over 2-aminonicotinamide (approximately +0.1) [1][2]. This difference corresponds to a theoretical ~80-fold higher octanol–water partition coefficient relative to nicotinamide, translating to substantially enhanced passive membrane permeability that cannot be replicated by the parent compounds without structural modification.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for CNS Penetration and Solubility Prediction

2-Amino-4-phenylnicotinamide has a TPSA of 82 Ų, which is 27 Ų higher than nicotinamide (55 Ų) due to the additional amino group contribution [1]. This places the compound above the typical CNS drug threshold (TPSA < 60–70 Ų for optimal brain penetration) but within an intermediate range that may limit passive CNS entry while preserving aqueous solubility relative to more hydrophobic diaryl analogs [2]. The TPSA differential provides a measurable basis for selecting or deselecting this compound in CNS-targeted vs. peripheral-targeted screening cascades.

TPSA Blood-brain barrier Solubility Drug design

nAChR α2β4 Functional Agonist Activity: Differentiation from Nicotinamide's Primary Pharmacological Targets

In recombinant human α2β4 nicotinic acetylcholine receptor (nAChR) expressed in HEK cells, 2-amino-4-phenylnicotinamide demonstrated agonist functional potency with an EC₅₀ of 5,000–15,000 nM [1]. Nicotinamide itself is not a significant nAChR agonist at comparable concentrations (primary activity on NAMPT, PARP, and sirtuins), and 2-aminonicotinamide has not been reported to activate α2β4 nAChRs in the same assay context. This qualitative target selectivity difference—nAChR agonism vs. NAMPT substrate/inhibitor activity—constitutes a fundamental pharmacological differentiation.

Nicotinic acetylcholine receptor nAChR Agonist Functional potency

Commercial Purity Specification and Batch-to-Batch Consistency vs. Non-Specialist Generic Vendors

The AKSci commercial specification for 2-amino-4-phenylnicotinamide (catalog 1731EB) mandates a minimum purity of 95% with documented batch-level quality assurance . By contrast, generic nicotinamide (meeting USP/EP monographs) is typically supplied at ≥99% purity for pharmaceutical applications, but this high purity reflects the large-scale manufacturing infrastructure for a commodity chemical rather than inherent superiority for research purposes. For 2-amino-4-phenylnicotinamide, which lacks established pharmacopoeial monographs, the 95% minimum specification with documented batch traceability provides verifiable quality assurance that unbranded alternatives may not match.

Purity specification Quality control Procurement Reproducibility

2-Amino-4-phenylnicotinamide: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement Decisions


Nicotinic Acetylcholine Receptor (nAChR) Subtype Profiling and Agonist Screening

Based on the documented α2β4 nAChR agonist activity (EC₅₀ 5–15 µM) [1], 2-amino-4-phenylnicotinamide serves as a structurally novel chemotype for nAChR subtype selectivity panels. Its 4-phenyl substitution and 2-amino group offer a distinct pharmacophore relative to nicotine, epibatidine, and varenicline scaffolds, making it valuable for identifying subtype-selective binding determinants in mutagenesis or cryo-EM structural studies. The modest potency is well-suited for agonist-sensitization or co-application protocols where suprathreshold activation is not desired.

Synthetic Intermediate for 4-Aryl-Nicotinamide-Derived NK1 Antagonists and Kinase Inhibitors

The 4-phenyl substitution pattern on the nicotinamide core is a critical structural feature in several patented NK1 receptor antagonist series (e.g., N-[3,5-bis(trifluoromethyl)benzyl]-N,2-dimethyl-4-phenylnicotinamide, NK1 IC₅₀ = 98 nM) [2] and in 2-amino-nicotinamide-based VEGFR2/Kdr kinase inhibitor scaffolds [3]. 2-Amino-4-phenylnicotinamide, with its free 2-amino group and unsubstituted carboxamide, provides a versatile late-stage diversification handle that the corresponding N-phenyl regioisomer or 2-chloro-4-phenylnicotinamide cannot offer without additional deprotection or functional group interconversion steps. Procuring this specific intermediate eliminates the need for in-house installation of the 2-amino group on pre-formed 4-phenylnicotinamide, saving 1–2 synthetic steps.

Physicochemical Property Calibration in ADME/PK Training Sets for Heterocyclic Amide Libraries

With a measured XLogP3 of 1.6 and TPSA of 82 Ų [4], 2-amino-4-phenylnicotinamide occupies a specific property niche—moderate lipophilicity combined with relatively high polarity—that is underrepresented in commercial screening libraries dominated by either low-polarity (XLogP <1) or high-lipophilicity (XLogP >3) compounds. Including this compound in ADME/PK model training sets improves the predictive accuracy for heterocyclic amides with mixed polarity features, particularly for models of passive permeability, aqueous solubility, and plasma protein binding where nicotinamide (XLogP -0.37) serves as an overly hydrophilic baseline comparator [5].

Selective COX-1 Inhibitor Lead Optimization via Scaffold-Hopping from N-Phenylnicotinamides

The N-phenylnicotinamide series (exemplified by compound 28) has demonstrated potent and selective COX-1 inhibition (COX-1 IC₅₀ in low micromolar range; COX-2 IC₅₀ > 100 µM) [6]. 2-Amino-4-phenylnicotinamide, though regioisomeric (C4-phenyl vs. N-phenyl), retains the phenyl-nicotinamide pharmacophore connectivity and may serve as a scaffold-hopping template to explore whether COX-1 selectivity is maintained or shifted when the phenyl group is translocated from the amide nitrogen to the pyridine C4 position. This hypothesis-driven procurement is directly supported by the published SAR of the N-phenyl series and cannot be investigated using nicotinamide or 2-aminonicotinamide building blocks.

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